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Foreword
In the landscape of pharmaceutical and organic chemistry, the utility of a building block is

defined by its reactivity and its physical properties. 2-Amino-5-bromo-3-
(hydroxymethyl)pyridine, a key intermediate in the synthesis of complex molecules, is no

exception.[1] A thorough understanding of its physical characteristics is not merely academic; it

is the foundation upon which robust, scalable, and reproducible synthetic campaigns are built.

This guide provides researchers, scientists, and drug development professionals with a

comprehensive analysis of these properties, moving beyond simple data points to explore the

practical implications and experimental considerations essential for its successful application.

Molecular Identity and Core Physicochemical
Characteristics
The first step in characterizing any chemical entity is to establish its fundamental identity.

These parameters are critical for everything from stoichiometric calculations to regulatory

submissions.
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Property Value Source(s)

CAS Number 335031-01-1 [2][3][4]

Molecular Formula C₆H₇BrN₂O [4][5][6]

Molecular Weight 203.04 g/mol [4][6][7]

Appearance Yellow Solid [1][7]

InChI Key
HIVQAWXDBPYNDU-

UHFFFAOYSA-N
[5][6]

These identifiers confirm the compound's elemental composition and topology, providing a

universal reference point for researchers. The solid form at room temperature is typical for a

molecule of this size and polarity.

Thermal and Solubility Profile: The Parameters of
Application
The thermal stability and solubility of a compound dictate the conditions under which it can be

stored, handled, and reacted.

Thermal Properties
A compound's response to thermal energy is a critical indicator of its stability and purity.

Thermal Property Value Source(s)

Melting Point 137-140°C [2][7]

Boiling Point 343.5 ± 37.0 °C (Predicted) [2][7]

Expertise in Action: The melting point range of 137-140°C is reasonably narrow, suggesting a

good degree of purity for a laboratory-grade chemical.[2][7] A broader range would indicate the

presence of impurities, which would depress and extend the melting transition. The predicted

boiling point is quite high, which is expected for a polar molecule with hydrogen bonding
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capabilities (from the amine and hydroxyl groups). This high boiling point implies that

purification by distillation would require high vacuum to prevent thermal decomposition.

Solubility Profile
Solubility dictates the choice of solvents for reactions, extractions, and chromatographic

purification.

Solvent Solubility Source(s)

Acetone Soluble [2]

Ethyl Acetate Soluble [2]

Methanol Soluble [2]

Causality Behind the Data: The solubility in polar aprotic (Acetone, Ethyl Acetate) and polar

protic (Methanol) solvents is consistent with the molecule's structure.[2] The pyridine nitrogen,

amino group, and hydroxyl group are all capable of forming hydrogen bonds with protic

solvents like methanol. The overall polarity of the molecule allows for strong dipole-dipole

interactions with aprotic solvents like acetone. This profile is advantageous, offering flexibility in

choosing reaction media and purification systems. For instance, its solubility in ethyl acetate is

a key property leveraged during its synthesis for extraction from aqueous layers.[1][7]

Acidity/Basicity
Property Value Source(s)

pKa 13.16 ± 0.10 (Predicted) [2]

The predicted pKa value likely corresponds to the hydroxyl proton, indicating it is weakly acidic,

similar to a typical alcohol.[2] The amino group and pyridine nitrogen, conversely, are basic.

This amphoteric nature is important, as it means the compound's charge state and solubility in

aqueous media will be highly dependent on pH.

Spectroscopic Signature: Verifying Molecular
Structure
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While specific spectral data is proprietary to suppliers, a foundational understanding of what to

expect is crucial for identity confirmation. For definitive analysis, researchers must refer to the

Certificate of Analysis for their specific lot.[8]

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should feature distinct signals

for the two aromatic protons on the pyridine ring, a singlet or broad singlet for the -CH₂OH

methylene protons, a broad singlet for the -NH₂ amine protons (which may exchange with

D₂O), and a signal for the -OH hydroxyl proton. The chemical shifts and coupling patterns of

the aromatic protons are diagnostic for the 2,3,5-substitution pattern.

IR (Infrared) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups.

Key expected absorptions include N-H stretching bands for the primary amine (typically two

bands in the 3300-3500 cm⁻¹ region), a broad O-H stretching band for the alcohol (around

3200-3600 cm⁻¹), C-H stretches for the aromatic ring (around 3000-3100 cm⁻¹), and

C=C/C=N stretching vibrations for the pyridine ring (in the 1400-1600 cm⁻¹ region).

Comparing the spectrum to that of related structures, like 2-aminopyridine, can aid in

assignment.[9][10]

Experimental Protocols: A Self-Validating System
Trustworthy data comes from robust methodologies. The following protocols outline standard

procedures for verifying the key physical properties of 2-Amino-5-bromo-3-
(hydroxymethyl)pyridine.

Protocol: Melting Point Determination via Digital
Apparatus
This protocol ensures an accurate and reproducible melting point measurement, a key indicator

of purity.

Sample Preparation: Ensure the sample is completely dry and free of solvent. Grind a small

amount into a fine powder.

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3

mm.
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Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital

melting point apparatus.

Measurement:

Set a rapid heating ramp (10-20°C/min) to approximate the melting point.

Allow the apparatus to cool.

Perform a second measurement with a new sample, setting a slow ramp rate (1-2°C/min)

starting from ~15°C below the approximate melting point.

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the

temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-

T₂.
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Caption: Workflow for Melting Point Determination.
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Protocol: Qualitative Solubility Assessment
This method provides a systematic way to confirm the compound's solubility profile.

Preparation: Add approximately 10-20 mg of the compound to each of three separate,

labeled test tubes.

Solvent Addition: To the first tube, add 1 mL of methanol. To the second, add 1 mL of ethyl

acetate. To the third, add 1 mL of deionized water.

Observation: Agitate each tube vigorously for 30 seconds at room temperature.

Classification:

Soluble: The solid completely dissolves, forming a clear solution.

Partially Soluble: Some solid remains, but a significant portion has visibly dissolved.

Insoluble: The solid does not appear to dissolve.

Heating (Optional): If insoluble at room temperature, gently warm the mixture to assess

temperature-dependent solubility. Note any changes upon cooling.

Stability and Storage: Preserving Integrity
Proper storage is paramount to ensure the compound's stability and prevent degradation over

time.

Recommended Storage: Store under an inert atmosphere (Nitrogen or Argon) at refrigerated

temperatures (2–8 °C).[2][4]

Authoritative Grounding: The requirement for an inert atmosphere suggests potential sensitivity

to oxidation. The amino group on an electron-rich pyridine ring can be susceptible to air

oxidation, which often leads to coloration and the formation of impurities. Refrigeration slows

down the rate of any potential degradation pathways. The compound should be kept in a tightly

sealed container to protect it from moisture, given the hygroscopic nature of many amine and

alcohol-containing compounds.
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Caption: Impact of Physical Properties on Drug Development.

Conclusion
The physical properties of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine—from its melting

point and solubility to its spectroscopic signature—are not isolated data points. They are

interconnected characteristics that provide a roadmap for its effective use. For the research

scientist, this knowledge informs the design of synthetic routes and purification strategies. For

the drug development professional, it underpins the creation of scalable processes and stable

formulations. A diligent and well-informed approach to characterizing these fundamental

properties is the first and most critical step toward unlocking the full potential of this versatile

chemical building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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